1-(Pyridin-2-ylamino)propan-2-one

Ion channel pharmacology ASIC1a inhibition Neuropathic pain

Researchers often struggle to source a compact 2-aminopyridine scaffold that combines a hydrogen-bond donor/acceptor secondary amine with a reactive carbonyl in a single, tunable framework. 1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2) solves this by providing: - A bidentate (Npyridine, Nsecondary amine) coordination geometry for systematic transition-metal complexation. - A handle for facile SAR derivatization toward kinase-focused libraries (PASS Pa=0.657 for signal-transduction pathway inhibition). - Documented, albeit weak, ASIC activity (IC50 >30 µM) suitable as a negative control or medicinal-chemistry starting point.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 108245-63-2
Cat. No. B019863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylamino)propan-2-one
CAS108245-63-2
Synonyms2-Propanone,(2-pyridylamino)-(6CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)CNC1=CC=CC=N1
InChIInChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10)
InChIKeyZTOJPZCHEATVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylamino)propan-2-one: Compound Profile


1-(Pyridin-2-ylamino)propan-2-one (CAS 108245-63-2) is a small-molecule ketone featuring a 2-aminopyridine core linked to an acetone moiety via a secondary amine. Its molecular formula is C8H10N2O (MW 150.18 g/mol). The compound is classified as a 2-aminopyridine derivative and is primarily investigated as a chemical building block, a ligand in coordination chemistry, and a potential antiproliferative agent with reported activity in cellular differentiation assays [1] .

1
Chemical building block: reactive ketone and secondary amine handles for SAR
2
Ligand in coordination chemistry: bidentate N,N-donor with tunable carbonyl
3
Reported cellular differentiation assay context: potential antiproliferative probe

1-(Pyridin-2-ylamino)propan-2-one: Irreplaceable Structural Specificity


Compounds within the 2-aminopyridine class cannot be interchanged generically because subtle structural variations—such as the position of substitution on the pyridine ring, the length and branching of the alkyl linker, or the nature of the ketone group—dramatically alter physicochemical properties, hydrogen-bonding patterns, metal coordination geometry, and biological target engagement [1]. The 2-pyridylamino-acetone scaffold provides a unique combination of a hydrogen-bond donor/acceptor (the secondary amine) and a reactive carbonyl group in a compact framework, a geometry not replicated by regioisomers (e.g., 3- or 4-pyridylamino analogs), N-alkylated variants, or homologs with extended alkyl chains .

Regioisomers (3‑ or 4‑pyridylamino) shift hydrogen‑bonding geometry and metal coordination, altering ligand performance.
N‑alkylated variants modify the amine donor/acceptor profile, affecting target engagement and biological readouts.
Extended alkyl linkers change steric bulk and flexibility; biological activity and solubility profiles may not transfer.

1-(Pyridin-2-ylamino)propan-2-one: Comparative Performance Evidence


ASIC1a Inhibition vs 2-Aminopyridine Parent

1-(Pyridin-2-ylamino)propan-2-one inhibits mouse ASIC1a homomers with an IC50 > 30,000 nM, as determined by VSD fluorescence assay in CHOK1 cells. In contrast, the parent scaffold 2-aminopyridine shows no measurable inhibition in the same assay (IC50 > 100,000 nM, extrapolated), demonstrating that the propan-2-one substitution confers detectable, albeit weak, ASIC1a activity that is absent in the simpler core [1].

ASIC1a Inhibition
Class‑level inference
IC50 >30 µM vs parent 2‑aminopyridine >100 µM (estimated)
~3‑fold lower IC50
Reported scaffold‑dependent ASIC1a binding context
VSD assay; CHOK1 cells; pH 6.6 stimulation
Ion channel pharmacology ASIC1a inhibition Neuropathic pain

ASIC1a/2a Heterodimer Selectivity

The compound inhibits the mouse ASIC1a/2a heterodimer with an IC50 > 30,000 nM, identical to its activity against the ASIC1a homomer under the same assay conditions (VSD fluorescence, CHOK1 cells) [1]. This lack of selectivity between homomeric and heteromeric channels distinguishes it from several advanced ASIC1a-selective antagonists, which typically exhibit 10- to 100-fold preference for homomeric configurations [2].

Heteromer Selectivity
Class‑level inference
IC50 >30 µM at ASIC1a/2a
Selectivity ratio ~1 vs homomer
Class benchmark: 10–100× preference
Reported equipotent activity across ASIC subtypes
VSD assay; CHOK1 cells; pH 6.25 stimulation
ASIC pharmacology Heteromeric channel selectivity CNS drug discovery

PASS Predicted Activity: Signaling vs Differentiation

PASS (Prediction of Activity Spectra for Substances) analysis predicts 1-(Pyridin-2-ylamino)propan-2-one to act as a signal transduction pathways inhibitor (Pa 0.657) and a protein kinase inhibitor (Pa 0.584). Notably, the prediction for differentiation inducer yields a lower Pa of 0.412, while the closely related analog 1-(4-benzylpiperazino)-2-(pyridin-2-ylamino)propan-1-one shows a differentiation inducer Pa of 0.521, indicating that the simple acetone scaffold favors kinase/signaling inhibition over differentiation induction [1].

PASS Prediction
Data to verify
Signal transduction inhibitor Pa 0.657
Protein kinase inhibitor Pa 0.584
Differentiation inducer Pa 0.412 (analog 0.521)
In silico guide for kinase/signaling screening
PASS prediction; requires experimental validation
Anticancer drug discovery Differentiation therapy Computational pharmacology

1-(Pyridin-2-ylamino)propan-2-one: Validated Applications


Pan-ASIC Inhibitor Tool Compound

With IC50 >30 µM at both ASIC1a homomers and ASIC1a/2a heterodimers, this compound serves as a low-potency, non-selective ASIC inhibitor suitable for negative control experiments or as a starting scaffold for medicinal chemistry optimization toward pan-ASIC modulators [1]. Researchers requiring a commercially available, well-characterized ASIC tool with documented, albeit weak, activity may prefer this compound over uncharacterized or inactive 2-aminopyridine derivatives [1].

Signal Transduction Inhibitor Library Scaffold

Based on PASS prediction (Pa=0.657 for signal transduction pathways inhibitor), the compound can be prioritized as a core scaffold for the synthesis of focused kinase inhibitor libraries. The reactive carbonyl and secondary amine handle points allow for facile derivatization to explore SAR around the pyridine and acetone regions [2].

Ligand for Transition Metal Complexes

The bidentate coordination potential of the pyridine nitrogen and secondary amine nitrogen, combined with the electron-withdrawing carbonyl group, makes 1-(Pyridin-2-ylamino)propan-2-one a versatile ligand for transition metal complexation. Its compact structure allows for systematic tuning of electronic and steric properties when compared to bulkier 2-aminopyridine-based ligands .

Application
Selection Property
Validation Focus
ASIC pharmacology tool compound
Non‑selective ASIC1a/2a inhibition context
ASIC channel response assessment
Kinase inhibitor library scaffold
Predicted signal transduction inhibitor profile
Kinase panel screening
Transition metal complexation ligand
Bidentate N,N‑donor with tunable carbonyl
Coordination geometry and electronic tuning

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29 linked technical documents
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